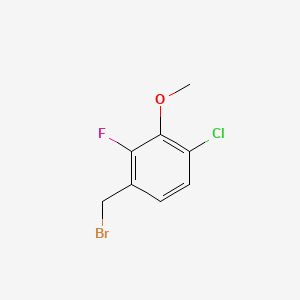

4-氯-2-氟-3-甲氧基苄溴

描述

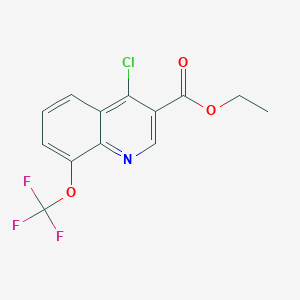

4-Chloro-2-fluoro-3-methoxybenzyl bromide (CFMB) is a halogenated organic compound that is used in industrial and research settings. It is a colorless, hygroscopic liquid that is soluble in most organic solvents. CFMB is primarily used as a reagent for the synthesis of other organic compounds and has been used in numerous scientific research applications.

科学研究应用

合成和在寡核糖核苷酸生产中的应用

- 应用: 结构上与4-氯-2-氟-3-甲氧基苄溴相关的4-甲氧基苄基团已被用于合成寡核糖核苷酸。该方法涉及将4-甲氧基苄基团直接引入腺苷的2'-羟基,通过磷酸三酯方法促进寡核糖核苷酸的合成。该基团随后会迅速从寡核糖核苷酸中去除以进行表征(Takaku & Kamaike, 1982)。

放射性药物应用

- 应用: 4-氯-2-氟-3-甲氧基苄溴的衍生物,如2-[18F]氟-4-甲氧基苄溴,已被用于不对称合成氟化α-氨基酸。这些酸在开发正电子发射断层扫描(PET)的放射性示踪剂中至关重要,PET是医学成像中的关键诊断工具。为这些衍生物开发的合成程序展示了它们在放射性药物应用中的潜力(Zaitsev et al., 2002)。

在醇合成中的保护基作用

- 应用: 与4-氯-2-氟-3-甲氧基苄溴密切相关的4-(叔丁基二苯基硅氧基)-3-氟苄基团,作为一种新的苄醚型醇保护基,可用于醇的保护。通过苄溴引入,该基团与氧化条件兼容,并可在特定去硅化条件下去除,突显了它在有机合成中的实用性(Crich, Li, & Shirai, 2009)。

抗疟活性

- 应用: 从4-氯-2-氟-3-甲氧基苄溴的衍生物合成的化合物,如(1)-N-(4-甲氧基苄)-1,10-邻菲啰啉溴化物,显示出显著的抗疟活性。这些发现表明在开发针对疟原虫疟疾的治疗方法中具有潜在应用(Hadanu et al., 2010)。

作用机制

Target of Action

Benzyl bromides are generally known to be involved in various organic synthesis reactions, acting as alkylating agents .

Mode of Action

4-Chloro-2-fluoro-3-methoxybenzyl bromide, like other benzyl bromides, is likely to act as an alkylating agent . Alkylating agents can donate an alkyl group to its target. In the case of 4-Chloro-2-fluoro-3-methoxybenzyl bromide, the benzyl group (attached to the bromine atom) could potentially be donated to its target .

Biochemical Pathways

Benzyl bromides are often used in organic synthesis, including the protection of hydroxyl groups . They can participate in reactions such as Friedel Crafts acylation followed by a Clemmensen Reduction .

Result of Action

As an alkylating agent, it could potentially alter the function of its target molecules by adding an alkyl group .

Action Environment

The action, efficacy, and stability of 4-Chloro-2-fluoro-3-methoxybenzyl bromide can be influenced by various environmental factors. These precautions suggest that the compound’s action and stability could be affected by factors such as temperature, light, and air exposure .

生化分析

Biochemical Properties

4-Chloro-2-fluoro-3-methoxybenzyl bromide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to act as an alkylating agent, which means it can transfer an alkyl group to other molecules. This property allows it to modify the structure and function of proteins and nucleic acids. For instance, it can react with nucleophilic sites in enzymes, leading to enzyme inhibition or activation depending on the context of the reaction .

Cellular Effects

The effects of 4-Chloro-2-fluoro-3-methoxybenzyl bromide on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can induce oxidative stress in cells, leading to the activation of stress response pathways. Additionally, it can alter the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair . These changes can result in various cellular outcomes, including cell death, proliferation, or differentiation.

Molecular Mechanism

At the molecular level, 4-Chloro-2-fluoro-3-methoxybenzyl bromide exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to changes in their structure and function. For example, the compound can form covalent bonds with the active sites of enzymes, inhibiting their activity. It can also interact with DNA, causing mutations or strand breaks. These interactions can lead to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Chloro-2-fluoro-3-methoxybenzyl bromide can change over time. The compound is relatively stable under ambient conditions but can degrade under certain conditions, such as exposure to light or heat. Over time, the degradation products can accumulate and affect cellular function. Long-term exposure to the compound can lead to chronic effects, such as persistent changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of 4-Chloro-2-fluoro-3-methoxybenzyl bromide vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can cause significant toxicity. High doses of the compound can lead to adverse effects, such as organ damage, immune suppression, and increased risk of cancer. The threshold for these effects depends on the specific animal model and the duration of exposure .

Metabolic Pathways

4-Chloro-2-fluoro-3-methoxybenzyl bromide is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can further react with cellular macromolecules, causing oxidative damage and affecting metabolic flux. The compound can also influence the levels of metabolites involved in energy production, detoxification, and biosynthesis.

Transport and Distribution

The transport and distribution of 4-Chloro-2-fluoro-3-methoxybenzyl bromide within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. The distribution of the compound within tissues can vary depending on factors such as blood flow, tissue permeability, and the presence of binding sites .

Subcellular Localization

The subcellular localization of 4-Chloro-2-fluoro-3-methoxybenzyl bromide can influence its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of the compound can affect its interactions with biomolecules and its ability to modulate cellular processes .

属性

IUPAC Name |

1-(bromomethyl)-4-chloro-2-fluoro-3-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClFO/c1-12-8-6(10)3-2-5(4-9)7(8)11/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSWKNVCWOPRAMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1F)CBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,5-Dimethyl-4-[(3-methylphenyl)methoxy]benzaldehyde](/img/structure/B1453701.png)

![{4-[4-(Propan-2-yl)phenyl]phenyl}methanamine](/img/structure/B1453702.png)

![{1-[3-(Trifluoromethyl)phenyl]cyclohexyl}methanamine](/img/structure/B1453707.png)

![2-[4-(3-Methylbut-2-enamido)phenyl]acetic acid](/img/structure/B1453709.png)